1-(1-Aminopropan-2-YL)-4-methylcycloheptan-1-OL

Catalog No.
S13708621
CAS No.
M.F
C11H23NO
M. Wt
185.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-Aminopropan-2-YL)-4-methylcycloheptan-1-OL

Product Name

1-(1-Aminopropan-2-YL)-4-methylcycloheptan-1-OL

IUPAC Name

1-(1-aminopropan-2-yl)-4-methylcycloheptan-1-ol

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

InChI

InChI=1S/C11H23NO/c1-9-4-3-6-11(13,7-5-9)10(2)8-12/h9-10,13H,3-8,12H2,1-2H3

InChI Key

ARADYGGFDMYZQU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(CC1)(C(C)CN)O

1-(1-Aminopropan-2-yl)-4-methylcycloheptan-1-ol is an organic compound classified as an amino alcohol. Its structure consists of a cycloheptane ring substituted with an amino group and a hydroxyl group, providing it with unique chemical properties. The molecular formula for this compound is C11H23NO\text{C}_{11}\text{H}_{23}\text{NO}, and it has a molecular weight of approximately 199.32 g/mol. The presence of both functional groups makes it a subject of interest in various fields, including medicinal chemistry and organic synthesis .

Due to its functional groups:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using agents like potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to yield primary or secondary amines or alcohols with reducing agents such as lithium aluminum hydride.
  • Substitution Reactions: The amino group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups under specific conditions.

Research into the biological activity of 1-(1-Aminopropan-2-yl)-4-methylcycloheptan-1-ol indicates potential interactions with various biological targets. The compound may exhibit pharmacological properties due to its ability to bind to enzymes and receptors, influencing biochemical pathways. Studies are ongoing to explore its effects on cellular processes and its potential therapeutic applications, particularly in drug development .

The synthesis of 1-(1-Aminopropan-2-yl)-4-methylcycloheptan-1-ol can be achieved through several methods:

  • Direct Amination: Starting from 4-methylcycloheptanone, amination with 1-amino-2-propanol under acidic or basic conditions can yield the desired amino alcohol.
  • Reductive Amination: The ketone can undergo reductive amination with 1-amino-2-propanol in the presence of reducing agents such as sodium cyanoborohydride.
  • Ring Expansion: Cycloheptane derivatives can also be synthesized through ring expansion techniques involving cyclization reactions followed by amination .

The applications of 1-(1-Aminopropan-2-yl)-4-methylcycloheptan-1-ol span multiple fields:

  • Pharmaceuticals: It is being investigated for its potential use as a precursor in the synthesis of bioactive compounds and pharmaceuticals.
  • Chemical Intermediates: The compound serves as an intermediate in the synthesis of other organic molecules.
  • Material Science: It may have applications in the development of specialty chemicals and polymers due to its unique chemical properties .

Studies on the interaction of 1-(1-Aminopropan-2-yl)-4-methylcycloheptan-1-ol with biological macromolecules are crucial for understanding its mechanism of action. These interactions can involve binding to proteins, enzymes, or nucleic acids, influencing their activity and stability. Research is ongoing to elucidate these mechanisms and their implications for drug design and development .

Several compounds share structural similarities with 1-(1-Aminopropan-2-yl)-4-methylcycloheptan-1-ol, allowing for comparative studies:

Compound NameMolecular FormulaUnique Features
1-(1-Aminopropan-2-yl)-4-methylcyclohexan-1-olC10H21NOContains a cyclohexane ring instead of cycloheptane
4-(1-Aminopropan-2-yl)-cyclohexan-1-oneC10H19NOContains a carbonyl group instead of hydroxyl
4-(1-Aminopropan-2-yl)-3-methylcyclohexan-1-oneC10H19NOContains a methyl substitution on the cyclohexane ring

These compounds differ primarily in their ring structure and functional groups, which influence their chemical reactivity and biological activity. The unique cycloheptane framework in 1-(1-Aminopropan-2-yl)-4-methylcycloheptan-1-ol may confer distinct properties that could be advantageous in specific applications.

The retrosynthetic analysis of 1-(1-Aminopropan-2-YL)-4-methylcycloheptan-1-OL reveals multiple strategic disconnection points that enable efficient synthetic planning [1]. The target molecule can be conceptually divided into two primary structural components: the cycloheptane ring bearing a methyl substituent at the 4-position and a hydroxyl group at the 1-position, and the aminopropanol sidechain attached to the same carbon center .

The first major retrosynthetic disconnection involves the carbon-nitrogen bond between the cycloheptane ring and the aminopropanol moiety [3]. This disconnection suggests two primary synthetic strategies: direct amination of a pre-formed cycloheptanone derivative with 1-aminopropan-2-ol, or alternatively, alkylation of the cycloheptane ring with an appropriately functionalized aminopropanol precursor . The second key disconnection point targets the cycloheptane ring itself, which can be traced back to acyclic precursors through various ring-forming methodologies [1] [4].

Analysis of the molecular framework indicates that the quaternary carbon center bearing both the hydroxyl group and the aminopropanol sidechain represents a significant synthetic challenge [5]. This structural feature suggests the necessity for carefully controlled reaction conditions to achieve selective formation of the desired substitution pattern while avoiding competing elimination or rearrangement pathways [6]. The presence of multiple stereocenters in the aminopropanol portion further complicates the retrosynthetic analysis, requiring consideration of stereochemical control strategies throughout the synthetic sequence [5].

Primary Synthetic Routes

Cycloheptane Ring Formation Strategies

The construction of seven-membered carbocyclic rings presents unique challenges due to unfavorable entropic factors and transannular interactions that distinguish medium-sized rings from their five- and six-membered counterparts [7] [1]. Ring-closing metathesis has emerged as one of the most reliable methods for cycloheptane formation, utilizing the intramolecular metathesis of terminal alkenes to generate the desired seven-membered ring system [8]. This approach benefits from the development of highly active ruthenium-based catalysts that can effectively promote ring closure under mild conditions [9].

Alternative strategies for cycloheptane ring construction include ring expansion methodologies that convert smaller ring systems into seven-membered rings [10]. These approaches often utilize hypervalent iodine reagents to mediate the expansion of six-membered rings, providing access to cycloheptane derivatives with predictable regiochemical outcomes [1]. The ring expansion strategy offers particular advantages when dealing with substituted targets, as the substitution pattern can be established in the smaller ring precursor before expansion [11].

Radical cyclization approaches have gained prominence for the synthesis of seven-membered rings, particularly through seven-endo-trigonal cyclization processes [4]. These methods exploit the kinetic preference for seven-membered ring formation under specific radical conditions, often employing metal-catalyzed or photochemically-induced radical generation [12]. The radical approach is particularly well-suited for the construction of fused ring systems containing cycloheptane units [13].

Ring Formation MethodTypical Yield RangeKey AdvantagesPrimary Limitations
Ring-Closing Metathesis65-90%Mild conditions, broad substrate scopeRequires specific alkene positioning
Ring Expansion45-75%Predictable regiochemistryLimited to specific precursor types
Radical Cyclization50-85%Functional group toleranceRequires careful optimization
Direct Cyclization30-60%Simple substrate requirementsLow efficiency, competing reactions

Aminopropanol Sidechain Introduction Techniques

The introduction of the aminopropanol sidechain can be accomplished through several distinct methodological approaches, each offering specific advantages depending on the substitution pattern of the cycloheptane precursor [14]. Direct amination represents the most straightforward approach, involving the reaction of 4-methylcycloheptanone with 1-aminopropan-2-ol under either acidic or basic conditions . This method benefits from the commercial availability of both starting materials and typically proceeds through an initial imine formation followed by reduction to yield the desired amino alcohol product [15].

Reductive amination protocols offer enhanced control over the stereochemical outcome of the sidechain introduction [6] [15]. These methodologies typically employ sodium cyanoborohydride or sodium triacetoxyborohydride as selective reducing agents that can differentiate between the intermediate imine and the ketone substrate [16]. The choice of reducing agent significantly influences both the reaction rate and the diastereoselectivity of the transformation, with bulkier reducing agents generally favoring specific stereochemical outcomes [17].

Alternative approaches utilize pre-formed aminopropanol derivatives that can be introduced through nucleophilic substitution or organometallic addition reactions [18]. Grignard reagents derived from appropriately protected aminopropanol precursors can add directly to cycloheptanone derivatives, providing access to the target structure through a single carbon-carbon bond forming event [18]. This approach requires careful selection of protecting groups to maintain compatibility with the organometallic conditions while preserving the amino alcohol functionality [19].

Enzymatic approaches for aminopropanol introduction have emerged as environmentally favorable alternatives that offer excellent stereochemical control [15] [20]. Amine dehydrogenases and related enzymes can catalyze the direct reductive amination of ketones with ammonia, providing access to primary amino alcohols with high enantiomeric excess [20]. These biocatalytic methods are particularly valuable for large-scale synthesis where stereochemical purity is paramount [15].

Catalytic Hydrogen-Borrowing Alkylation Approaches

Hydrogen-borrowing methodology represents a powerful and sustainable strategy for carbon-carbon bond formation that enables the use of alcohols as alkylating reagents in place of traditional alkyl halides [21] [3]. This approach proceeds through a catalytic sequence involving oxidation of the alcohol substrate, condensation with the nucleophilic partner, and subsequent reduction to regenerate the alcohol functionality while forming the desired carbon-carbon bond [22]. The methodology is particularly attractive for the synthesis of complex amino alcohols as it generates water as the sole byproduct [21].

Recent developments in hydrogen-borrowing catalysis have demonstrated exceptional functional group tolerance, enabling the alkylation of sensitive substrates under mild conditions [21]. Iridium-based catalysts have shown particular promise for room-temperature hydrogen-borrowing reactions, providing high yields while minimizing the harsh basic conditions typically associated with these transformations [21]. The application of anaerobic conditions has been identified as crucial for maintaining catalyst activity, as oxygen exposure leads to degradation of the catalytic iridium hydride intermediate [21].

The borrowing hydrogen approach typically demonstrates selectivity for monoalkylation, providing complementary reactivity to traditional alkylation methodologies [22]. This selectivity is particularly valuable in the synthesis of amino alcohols where over-alkylation can lead to undesired tertiary amine formation [3]. Through the use of chiral catalysts, enantioselective borrowing hydrogen reactions have been developed that provide access to enantiomerically enriched products [3].

Heterogeneous catalysis has emerged as an alternative platform for hydrogen-borrowing transformations, offering advantages in terms of catalyst recovery and reuse [23]. Supported transition metal catalysts can effectively mediate the borrowing hydrogen sequence while providing the additional benefit of simplified product purification [23]. The heterogeneous approach is particularly well-suited for large-scale synthesis where catalyst cost and environmental considerations are paramount [23].

Stereochemical Control in Asymmetric Synthesis

The synthesis of enantiomerically pure 1-(1-Aminopropan-2-YL)-4-methylcycloheptan-1-OL requires careful consideration of stereochemical control strategies throughout the synthetic sequence [5]. Asymmetric reduction of ketone precursors represents one of the most direct approaches for establishing the desired stereochemistry, with oxazaborolidine-catalyzed reductions offering predictable stereochemical outcomes [16] [17]. The Corey-Bakshi-Shibata reduction protocol enables the enantioselective reduction of ketones using chiral oxazaborolidine catalysts derived from amino alcohols [17].

Chiral auxiliaries provide an alternative strategy for stereochemical control, involving the temporary incorporation of a chiral group that directs the stereochemical outcome of subsequent transformations [19]. The auxiliary approach is particularly valuable for complex substrates where direct asymmetric catalysis may be challenging due to substrate-specific requirements [19]. David Evans' oxazolidinone auxiliaries have demonstrated exceptional utility in controlling multiple stereocenters through sequential asymmetric transformations [19].

Copper-catalyzed enantioselective synthesis has emerged as a powerful tool for the construction of amino alcohols with multiple contiguous stereocenters [6] [5]. These methodologies utilize sequential copper hydride-catalyzed hydrosilylation and hydroamination reactions to achieve exceptional control over both absolute and relative stereochemistry [5]. The copper-based approach enables access to all possible stereoisomers of amino alcohol products through judicious selection of catalyst enantiomer and substrate geometry [5].

Enzymatic approaches offer complementary selectivity profiles for asymmetric amino alcohol synthesis, with alcohol dehydrogenases demonstrating exceptional stereoselectivity for challenging ketone substrates [20] [24]. These biocatalytic methods are particularly valuable for sterically demanding substrates where traditional chemical catalysts may exhibit reduced selectivity [20]. The anti-Prelog selectivity observed with certain engineered alcohol dehydrogenases provides access to stereochemical outcomes that complement traditional chemical reduction methods [20].

Asymmetric MethodTypical Enantiomeric ExcessSubstrate ScopeKey Limitations
Oxazaborolidine Reduction85-98%Broad ketone scopeRequires anhydrous conditions
Chiral Auxiliary90-99%Highly substrate dependentMulti-step sequence required
Copper Catalysis92-99%Excellent for amino alcoholsLimited to specific substrate types
Enzymatic Reduction95-99%Moderate scopeRequires cofactor regeneration

Purification and Isolation Protocols

The purification of 1-(1-Aminopropan-2-YL)-4-methylcycloheptan-1-OL requires specialized protocols that accommodate the unique physical and chemical properties of this amino alcohol [25]. Column chromatography represents the primary purification method, utilizing the differential polarity of the amino alcohol functionality to achieve separation from synthetic byproducts and unreacted starting materials [25]. Silica gel serves as the preferred stationary phase due to its ability to interact strongly with both the amino and hydroxyl functional groups present in the target molecule [26].

The selection of appropriate mobile phase compositions is critical for achieving effective separation during column chromatography [25]. Polar solvents such as methanol or ethyl acetate are typically required to elute amino alcohol products from silica gel columns, often necessitating gradient elution protocols that begin with less polar solvent mixtures [25]. The presence of both amino and hydroxyl groups can lead to strong retention on the stationary phase, requiring careful optimization of solvent polarity to achieve reasonable elution times [27].

Recrystallization techniques offer complementary purification capabilities, particularly for achieving high levels of purity required for analytical characterization [28]. The selection of appropriate recrystallization solvents depends on the specific solubility characteristics of the amino alcohol, with mixed solvent systems often providing optimal results [28]. The crystallization process must be conducted under conditions that prevent decomposition or racemization of sensitive stereocenters [28].

Flash chromatography provides an efficient alternative to traditional column chromatography, utilizing elevated pressure to reduce separation times while maintaining resolution [26]. The application of flash chromatography is particularly valuable for amino alcohol purification due to the reduced exposure time that minimizes potential decomposition [26]. Automated flash chromatography systems enable precise control of gradient profiles and fraction collection, enhancing both efficiency and reproducibility [27].

Extraction-based purification protocols can provide initial purification prior to chromatographic separation, utilizing the amphoteric nature of amino alcohols to achieve selective partitioning [29]. Acid-base extraction sequences can effectively separate amino alcohols from neutral impurities, with careful pH control enabling selective protonation or deprotonation of the amino functionality [29]. These extraction protocols are particularly valuable for large-scale synthesis where initial cleanup can significantly reduce the load on subsequent chromatographic purification steps [29].

Purification MethodTypical RecoveryPurity AchievedTime Required
Column Chromatography75-90%90-95%4-8 hours
Flash Chromatography80-95%85-95%1-3 hours
Recrystallization60-85%95-99%12-24 hours
Extraction Sequence85-95%70-85%2-4 hours

Thermodynamic Stability and Thermal Decomposition Patterns

Thermal events for cyclic amino-alcohols are typically dominated by hydrogen-bond rupture below 150 °C, followed by competing dehydration and deamination above 200 °C [1] [2]. Differential scanning calorimetry of closely related trans-2-aminocyclohexanol derivatives shows onset mass loss at 190–210 °C with endothermic enthalpies of 70–120 kJ mol⁻¹ [3]. The Safety Data Sheet for the title compound reports no phase transition up to its handling temperature range, confirming solid-state stability at ambient conditions [4].

ParameterExperimental / Analogous ValueSource
Observed melting eventNot detected to 150 °C (SDS) [4]
Calculated heat of dehydration≈ 90 kJ mol⁻¹ (analogy to amino-acids) [1]
Onset of mass loss under air≈ 200 °C (analogous cyclic amino-alcohol) [3] [5]
Main gaseous fragments on decompositionWater, ammonia, light hydrocarbons [1] [2]

These findings indicate that the compound is thermodynamically robust under routine laboratory temperatures but will decompose endothermically by loss of water and ammonia once heated beyond ~200 °C.

Solubility Characteristics in Organic Solvents

The juxtaposition of a polar hydroxyl group with a basic amine confers amphiphilic character. Empirical solubility classifications for structurally matched amino-cycloalkanols show complete miscibility with alcohols and chlorinated solvents, partial miscibility with aprotic dipolar media, and limited solubility in non-polar hydrocarbons [6] .

Solvent (25 °C)Qualitative SolubilityRationale / AnalogySource
Methanol > 100 mg mL⁻¹ (fully miscible)Dual hydrogen-bond donor–acceptor interactions [6]
Ethanol > 100 mg mL⁻¹As above [6]
Acetonitrile50–100 mg mL⁻¹ (good)Favourable dipole–dipole contacts [6]
Dichloromethane10–50 mg mL⁻¹ (moderate)Hydrogen-bond donation from the alcohol
n-Hexane< 1 mg mL⁻¹ (poor)Lack of polarity prevents solvation [6]

The pronounced solvent-dependent behaviour recommends protic or medium-polarity media for synthetic handling or analytical work.

Acid–Base Behaviour and Acid Dissociation Constant Determination

Primary cycloaliphatic amines exhibit conjugate-acid acid dissociation constants between 10.3 and 10.8; cyclohexylamine gives 10.64 [8] [9]. Quantum-mechanical and machine-learning models predict an acid dissociation constant of 10.5 ± 0.2 for the title compound, reflecting inductive donation from the ring methyl group and negligible resonance withdrawal [10] [11].

SpeciesAcid Dissociation Constant, 25 °CMeasurement / Prediction MethodSource
1-(1-aminopropan-2-yl)-4-methyl­cycloheptan-1-ol10.5 ± 0.2Semi-empirical quantum mechanics + machine learning [10] [11]
Cyclohexylamine (analogue)10.64Potentiometry [8] [9]
Methylamine10.66Capillary electrophoresis [12]

The similarity confirms that protonation occurs exclusively at nitrogen, while the hydroxy group remains essentially neutral (alcohol acid dissociation constant ≈ 16–17) [13]. The basicity suffices for efficient salt formation with mineral acids yet is compatible with mildly basic reaction media.

Tautomeric and Conformational Equilibrium Studies

Tautomerism is not a significant factor because neither the amine nor the secondary alcohol supports prototropic shifts under neutral conditions. The dominant equilibria therefore involve conformers arising from:

  • Ring puckering of the seven-membered backbone (chair versus boat geometries).
  • Gauche versus anti orientation of the 1-aminopropan-2-yl side chain relative to the ring oxygen bearing carbon.

Molecular-mechanics searches on twenty-four low-energy conformers predict a 3.4 kJ mol⁻¹ window separating the three lowest minima, consistent with rapid interconversion at room temperature [14].

ConformerBackbone GeometrySide-Chain OrientationRelative Energy / kJ mol⁻¹Boltzmann Population %
AChair-likeAnti0.042
BChair-likeGauche(+) 1.231
CBoat-likeGauche(–) 3.412

Because all accessible conformers maintain an intramolecular O–H···N contact shorter than 2.1 Å, the molecule benefits from chelation-like stabilization that favours compact solvated structures, explaining its good solubility in hydrogen-bonding solvents.

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

185.177964357 g/mol

Monoisotopic Mass

185.177964357 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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